2-methyl-2,5-dihydro-1H-pyrrole

Organic Synthesis Medicinal Chemistry Steric Control

2-Methyl-2,5-dihydro-1H-pyrrole (CAS 122970-63-2), also known as 2-methyl-1-pyrroline, is a monocyclic partially saturated pyrroline derivative with molecular formula C5H9N and exact mass 83.0735 g/mol. Structurally, it features a five-membered nitrogen-containing ring bearing a single methyl substituent at the C2 position and a single endocyclic C=C double bond (C2–C5 dihydro configuration), conferring one hydrogen bond donor, one hydrogen bond acceptor, zero rotatable bonds, and a topological polar surface area of 12 Ų.

Molecular Formula C5H9N
Molecular Weight 83.13 g/mol
Cat. No. B12117520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-2,5-dihydro-1H-pyrrole
Molecular FormulaC5H9N
Molecular Weight83.13 g/mol
Structural Identifiers
SMILESCC1C=CCN1
InChIInChI=1S/C5H9N/c1-5-3-2-4-6-5/h2-3,5-6H,4H2,1H3
InChIKeyNTOYRGWWZZQRAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2,5-dihydro-1H-pyrrole: Core Physicochemical and Structural Attributes for Procurement


2-Methyl-2,5-dihydro-1H-pyrrole (CAS 122970-63-2), also known as 2-methyl-1-pyrroline, is a monocyclic partially saturated pyrroline derivative with molecular formula C5H9N and exact mass 83.0735 g/mol [1]. Structurally, it features a five-membered nitrogen-containing ring bearing a single methyl substituent at the C2 position and a single endocyclic C=C double bond (C2–C5 dihydro configuration), conferring one hydrogen bond donor, one hydrogen bond acceptor, zero rotatable bonds, and a topological polar surface area of 12 Ų [2]. The compound is a chiral building block with one undefined stereocenter, existing as a pale yellow to brown oily liquid at ambient temperature with boiling point 129 °C, melting point −24 °C, flash point 39 °C, refractive index 1.5085, and limited water solubility but good miscibility in ethanol and ether [3]. These physicochemical parameters define its handling, storage, and formulation constraints in both synthetic and biological workflows.

Why 2-Methyl-2,5-dihydro-1H-pyrrole Cannot Be Replaced by Common Pyrrolidine, Pyrrole, or N-Methyl Analogs


Substituting 2-methyl-2,5-dihydro-1H-pyrrole with structurally related five-membered nitrogen heterocycles—such as 2-methylpyrrolidine (fully saturated, C5H11N, average mass 85.15), 2-methylpyrrole (fully aromatic, no sp³ stereocenter), or 1-methyl-2,5-dihydropyrrole (N-methylated)—introduces profound differences in hybridization state, hydrogen-bonding capacity, electronic distribution, and conformational flexibility that directly alter reaction outcomes and biological recognition [1]. The partially unsaturated dihydropyrrole core retains a nucleophilic secondary amine (pKa approximately 7–8 for protonated iminium form) capable of participating in condensation and cycloaddition chemistries that are inaccessible to the fully aromatic pyrrole (pKa ~0.4, unreactive as a base) or the fully saturated pyrrolidine (pKa ~11.3, more basic and less electrophilic) [2]. Critically, the C2 methyl substituent introduces a chiral center absent in unsubstituted 2,5-dihydro-1H-pyrrole, enabling enantioselective transformations and stereochemical control in downstream synthesis; N-methylation, in contrast, eliminates the NH hydrogen-bond donor required for interactions with biological macromolecules such as COX-2 and HDAC targets [3]. These differences translate into distinct metabolic stability, target engagement, and synthetic utility that cannot be recapitulated by mere analog substitution.

Quantitative Evidence for Selection: 2-Methyl-2,5-dihydro-1H-pyrrole vs. Closest Analogs


C2-Methyl Substitution Enhances Steric Control in Derivatization Reactions

The methyl group at the C2 position of 2-methyl-2,5-dihydro-1H-pyrrole provides enhanced steric control during subsequent derivatization reactions compared to the unsubstituted 2,5-dihydro-1H-pyrrole core. This steric effect directs regioselectivity in nucleophilic additions and cyclizations, as documented in the use of tert-butyl 2-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate for pharmaceutical intermediate synthesis [1]. While direct quantitative comparison data for the free base are not available in the open literature, the structural feature of C2 methyl substitution is a recognized determinant of reaction outcomes in pyrroline-based synthetic sequences.

Organic Synthesis Medicinal Chemistry Steric Control

COX-2 Inhibitory Activity of Methyl-Substituted Pyrrole Analogs

In a comparative screening of pyrrole analogs against cyclooxygenase-2 (COX-2), methyl-substituted pyrrole derivatives demonstrated measurable inhibitory activity at 50 µM, with the best three inhibitors (bearing methyl or related alkyl substitution) shown to be the most potent among the library [1]. Although the specific compound 2-methyl-2,5-dihydro-1H-pyrrole was not among the top three inhibitors in this assay, the data establish that methyl substitution on the pyrrole/dihydropyrrole scaffold contributes to COX-2 engagement. Unsubstituted or N-substituted analogs exhibited lower or negligible activity in the same screen, underscoring the functional relevance of C-alkyl substitution patterns.

Inflammation Enzymology COX-2 Inhibition

Methyl Substitution Modulates Pyrroline Ring Basicity and Nucleophilicity

Computational and experimental studies on methylated pyrroles and pyrrolines indicate that C-alkyl substitution alters the electronic distribution and basicity of the nitrogen heterocycle. In pyrrole systems, progressive methylation increases nucleophilicity dramatically—a pyrrole bearing three methyl groups exhibits reactivity enhanced by a factor of 10⁷ (ten million) relative to unsubstituted pyrrole, corresponding to a reaction time difference from 1 minute to 20 years [1]. While this specific quantification derives from fully aromatic pyrroles rather than dihydropyrroles, the principle of methyl-induced electronic activation extends to the 2,5-dihydro scaffold, where the C2 methyl group of 2-methyl-2,5-dihydro-1H-pyrrole influences the pKa of the iminium/amine conjugate acid and the nucleophilicity of the secondary amine nitrogen compared to unsubstituted 2,5-dihydro-1H-pyrrole.

Physical Organic Chemistry Reaction Mechanism Basicity

Methyl Substitution Impacts Spin Adduct Stability in Pyrroline-N-Oxide Derivatives

A study on the effect of 2-methyl substitution on the stability of spin adducts formed between pyrroline-N-oxide analogues and superoxide anion radicals demonstrated that the presence of a C2 methyl group alters the stability of the resulting radical adducts [1]. This finding has implications for applications in electron paramagnetic resonance (EPR) spin trapping, where adduct persistence directly affects detection sensitivity and quantitative accuracy. While the study focused on pyrroline-N-oxide derivatives rather than the parent amine, the underlying electronic and steric influence of the C2 methyl substituent is directly transferable to 2-methyl-2,5-dihydro-1H-pyrrole when oxidized to its N-oxide form.

EPR Spectroscopy Free Radical Biology Spin Trapping

Differential Hydrogen-Bond Donor Capacity vs. N-Methylated Analogs

2-Methyl-2,5-dihydro-1H-pyrrole possesses one hydrogen bond donor (NH) and one hydrogen bond acceptor (N lone pair), as computed from its molecular structure [1]. In contrast, N-methylated analogs such as 1-methyl-2,5-dihydropyrrole lack an NH hydrogen bond donor entirely, fundamentally altering their capacity for intermolecular interactions with biological targets. The NH group of 2-methyl-2,5-dihydro-1H-pyrrole is essential for binding to targets such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), where hydrogen bonding with active site residues contributes to inhibitory activity [2]. This structural distinction renders N-methylated analogs unsuitable substitutes in medicinal chemistry programs targeting these enzymes.

Molecular Recognition Drug Design Hydrogen Bonding

Chiral Center Availability for Asymmetric Synthesis

2-Methyl-2,5-dihydro-1H-pyrrole contains one undefined stereocenter at the C2 position, as indicated by its computed molecular properties (undefined atom stereocenter count: 1) [1]. This chirality is absent in unsubstituted 2,5-dihydro-1H-pyrrole and in the fully aromatic 2-methylpyrrole (which lacks an sp³-hybridized C2). The presence of a chiral center enables the use of 2-methyl-2,5-dihydro-1H-pyrrole as a substrate for enantioselective catalytic transformations, including Pd-catalyzed Heck-Matsuda desymmetrization reactions that produce enantioenriched β-aryl-γ-lactam derivatives from N-protected 2,5-dihydro-1H-pyrroles [2]. 2-Methylpyrrolidine, the fully saturated analog, also possesses a chiral center but lacks the endocyclic C=C double bond required for many cycloaddition and cross-coupling chemistries.

Asymmetric Synthesis Chiral Building Blocks Stereochemistry

Optimal Research and Industrial Deployment Scenarios for 2-Methyl-2,5-dihydro-1H-pyrrole


Chiral Building Block for Asymmetric Pharmaceutical Synthesis

2-Methyl-2,5-dihydro-1H-pyrrole serves as a chiral precursor in enantioselective transformations, particularly in Pd-catalyzed Heck-Matsuda desymmetrization reactions to yield enantioenriched β-aryl-γ-lactam derivatives [1]. The C2 stereocenter [2] enables the construction of optically active pyrrolidine and pyrroline scaffolds essential for pharmaceutical active pharmaceutical ingredients (APIs) requiring defined stereochemistry.

Scaffold for COX-2 Inhibitor Lead Optimization

Methyl-substituted pyrrole and dihydropyrrole analogs exhibit COX-2 inhibitory activity in fluorescence-based assays at 50 µM [3]. 2-Methyl-2,5-dihydro-1H-pyrrole provides a partially saturated, NH-containing core that retains the hydrogen-bond donor required for target engagement while offering the methyl substituent implicated in activity enhancement. This scaffold is suitable for structure-activity relationship (SAR) campaigns in anti-inflammatory drug discovery.

Spin Trapping Agent Precursor for EPR Spectroscopy

When oxidized to its N-oxide form, 2-methyl-2,5-dihydro-1H-pyrrole can serve as a spin trapping agent for superoxide and other reactive oxygen species detection by EPR. The C2 methyl substituent modulates spin adduct stability compared to unsubstituted pyrroline-N-oxides [4], offering differentiated detection kinetics and signal persistence for quantitative free radical analysis.

Precursor for Pyrrolidine and Pyrrole Derivatives via Controlled Hydrogenation/Oxidation

2-Methyl-2,5-dihydro-1H-pyrrole occupies a strategic intermediate oxidation state: partial hydrogenation of the fully aromatic 2-methylpyrrole yields the dihydropyrrole, while controlled oxidation yields 2-methylpyrrole . Alternatively, further hydrogenation yields 2-methylpyrrolidine. This redox flexibility positions 2-methyl-2,5-dihydro-1H-pyrrole as a versatile intermediate for accessing all three oxidation states of the C2-methyl-substituted pyrrole/pyrrolidine family from a single precursor.

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